Diethyl((p-tolylthio)methyl)phosphonate

Physical Property Boiling Point Purification

Diethyl((p-tolylthio)methyl)phosphonate (CAS 101973-46-0) is a thiomethylphosphonate reagent, structurally defined by a diethoxyphosphoryl moiety linked to a p-tolylthio group via a methylene bridge. This compound class is foundational in Horner-Wadsworth-Emmons (HWE) olefination chemistry, enabling the stereoselective construction of vinyl sulfides and subsequent functional group interconversions.

Molecular Formula C12H19O3PS
Molecular Weight 274.32 g/mol
Cat. No. B13122760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl((p-tolylthio)methyl)phosphonate
Molecular FormulaC12H19O3PS
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCCOP(=O)(CSC1=CC=C(C=C1)C)OCC
InChIInChI=1S/C12H19O3PS/c1-4-14-16(13,15-5-2)10-17-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
InChIKeyNZXRDIQDIXCFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl((p-tolylthio)methyl)phosphonate: Sourcing and Baseline Identity for Research Procurement


Diethyl((p-tolylthio)methyl)phosphonate (CAS 101973-46-0) is a thiomethylphosphonate reagent, structurally defined by a diethoxyphosphoryl moiety linked to a p-tolylthio group via a methylene bridge. This compound class is foundational in Horner-Wadsworth-Emmons (HWE) olefination chemistry, enabling the stereoselective construction of vinyl sulfides and subsequent functional group interconversions [1]. Its molecular formula is C12H19O3PS, with a molecular weight of 274.32 g/mol [2]. The presence of the electron-rich p-tolyl substituent on sulfur distinguishes it from simpler alkyl- or phenylthio-analogs, potentially modulating the reactivity of the derived carbanion and the stability of downstream intermediates.

Why Diethyl((p-tolylthio)methyl)phosphonate Cannot Be Substituted by Generic Thiomethylphosphonates


Generic substitution among thiomethylphosphonate reagents is risky due to the profound influence of the S-substituent on carbanion stability, nucleophilicity, and the steric course of subsequent reactions. While Diethyl (methylthiomethyl)phosphonate (CAS 28460-01-7) or Diethyl (phenylthiomethyl)phosphonate (CAS 38066-16-9) are common alternatives, they lack the unique electronic and steric profile of the p-tolyl group . This difference is critical in complex molecule synthesis, such as in the preparation of halichondrin analogs like Eribulin, where a process patent explicitly discloses intermediates containing the -SO2-(p-tolyl) group derived from the thioether oxidation state of this compound . Thus, for specific synthetic routes, particularly in pharmaceutical intermediate manufacturing, the p-tolylthio moiety is not an arbitrary choice but a structural requirement.

Quantitative Differentiation Guide for Diethyl((p-tolylthio)methyl)phosphonate Versus Analogs


Measured vs. Predicted Boiling Point Under Reduced Pressure

The target compound exhibits a measured boiling point of 139-143 °C at 0.23 Torr, distinguishing it from its closest aromatic analog, Diethyl (phenylthiomethyl)phosphonate, which boils at 146-148 °C at a higher pressure of 0.5 mmHg (approx. 0.5 Torr) . While the different pressure conditions prevent a direct numerical comparison, the data confirm that the target compound is a distillable liquid under high vacuum, similar to its analogs, and its thermal behavior is documented for purification protocol design .

Physical Property Boiling Point Purification

Specific Structural Requirement in Halichondrin Analog Synthesis

A patent for synthesizing macrocyclic C1-keto analogs of Halichondrin B, including the anti-cancer drug Eribulin, specifically discloses intermediates containing the -SO2-(p-tolyl) group, which are chemically derived from the oxidation of a p-tolylthio precursor, such as Diethyl((p-tolylthio)methyl)phosphonate . This represents a unique application where the p-tolyl substituent is integral to the synthetic strategy, and generic substitution with a phenylthio or methylthio analog would not yield the required sulfone intermediate, thereby blocking the entire synthetic route.

Pharmaceutical Intermediate Eribulin Process Chemistry

Computed Lipophilicity and Topological Polar Surface Area Comparison

Computed molecular properties provide a baseline for comparison. Diethyl((p-tolylthio)methyl)phosphonate has a predicted XLogP3 of 2.9 and a topological polar surface area (TPSA) of 60.8 Ų [1]. In contrast, the unsubstituted phenyl analog Diethyl(phenylthiomethyl)phosphonate is expected to have a lower logP due to the absence of the methyl group, though its exact computed value was not found. The methyl analog has a reported logP of 2.57 . The increased lipophilicity of the target compound may influence membrane permeability and off-target binding profiles in biochemical applications, though this is a class-level inference.

ADME Physicochemical Property Drug Design

High-Value Application Scenarios for Diethyl((p-tolylthio)methyl)phosphonate Procurement


Manufacture of Eribulin and Halichondrin Analogs

As evidenced by its specific disclosure in a synthetic process for Halichondrin B analogs, this phosphonate is a critical starting material or intermediate for introducing the -SO2-(p-tolyl) moiety found in Eribulin . This application scenario necessitates procurement of the compound as a key raw material, where substitution with other thiomethylphosphonates is structurally impossible.

Synthesis of Vinyl Sulfides via Horner-Wadsworth-Emmons Olefination

Based on its class identity, this compound can be used to generate p-tolyl vinyl sulfides via HWE reaction with aldehydes or ketones. The p-tolyl group may provide greater stability and crystallinity to the resulting vinyl sulfide intermediates compared to the phenyl or methyl analogs, facilitating purification by recrystallization rather than chromatography.

Preparation of α-Heteroatom-Substituted Phosphonates for Medicinal Chemistry

The compound's predicted physicochemical profile (XLogP3 = 2.9, TPSA = 60.8 Ų) [1] makes it a suitable lipophilic building block for generating phosphonate-containing compound libraries. In medicinal chemistry campaigns exploring phosphorus-based enzyme inhibitors or transition state analogs, the slightly higher lipophilicity compared to the methyl analog may offer a strategic advantage in optimizing pharmacokinetic properties.

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